1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene
CAS No.: 19957-52-9
Cat. No.: VC21343517
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 19957-52-9 |
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Molecular Formula | C26H29NO |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine |
Standard InChI | InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 |
Standard InChI Key | YOKPBLYAKJJMQO-UHFFFAOYSA-N |
Isomeric SMILES | CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Chemical Identity and Structural Characteristics
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene, with the CAS registry number 19957-52-9, is an organic compound belonging to the class of amines . It is also known by several synonyms including 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine, E.I.P.W. 103, and α-[4-(2-Diethylaminoethoxy)phenyl]stilbene . The compound features a complex molecular architecture characterized by multiple aromatic rings connected through a central ethylene group.
Molecular Information
The compound possesses the molecular formula C₂₆H₂₉NO with a structure featuring three key components: a phenoxy group, a diphenylethenyl moiety, and a diethylamino group . These structural elements contribute to its unique physiochemical properties and potential biological activity. The structural complexity is represented by its InChI identifier: InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 .
Physical and Chemical Properties
Based on the available data, the compound exhibits the following physicochemical characteristics:
The presence of multiple aromatic rings in the structure contributes to its stability, while the diethylamino group enhances its solubility in organic solvents and potentially its biological activity .
Relationship to Clomiphene and Structural Analogues
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene bears structural similarity to clomiphene, a well-known fertility medication, but differs in the absence of a chlorine atom . Specifically, it can be considered a "deschloro" derivative of clomiphene, as indicated by its commercial availability under the name "Deschloro Clomiphene" .
Comparison with Clomiphene
Clomiphene, which contains a chlorine atom in its structure (formula C₃₂H₃₆ClNO₈ for the citrate salt), functions as a selective estrogen receptor modulator (SERM) . The structural difference between 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene and clomiphene is significant in determining their respective biological activities and applications.
Compound | Molecular Formula | Key Structural Features | CAS Number |
---|---|---|---|
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene | C₂₆H₂₉NO | Diphenylethenyl moiety, no chlorine | 19957-52-9 |
Clomiphene Citrate | C₃₂H₃₆ClNO₈ | Contains chlorine, citrate salt | 50-41-9 |
Salt Forms and Derivatives
Citrate Salt Form
The citrate salt of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene (CAS: 102433-95-4) has the molecular formula C₃₂H₃₄NO₈⁻³ and a molecular weight of 501.58 . This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base.
Research Gaps and Future Directions
Current literature appears to have gaps regarding the detailed pharmacological profile, toxicological data, and specific applications of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene. Future research directions might include:
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Comprehensive evaluation of its receptor binding profile
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Investigation of its potential applications in reproductive medicine
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Comparative studies with clomiphene to understand structure-activity relationships
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Development of novel derivatives with enhanced properties
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